2-(3,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide
Overview
Description
2-(3,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with two methyl groups at the 3 and 4 positions, a thiazole ring, and a butanamide moiety. Its complex structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate halogenating agent to form 3,4-dimethylphenoxy halide.
Thiazole Ring Formation: The next step involves the synthesis of the thiazole ring, which can be achieved by reacting a suitable thioamide with a halogenated nitrile.
Coupling Reaction: The final step is the coupling of the 3,4-dimethylphenoxy halide with the thiazole intermediate under basic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenoxy and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy and thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The phenoxy and thiazole moieties allow it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of butanamide.
2-(3,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)propionamide: Similar structure but with a propionamide group.
Uniqueness
2-(3,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its longer butanamide chain compared to similar compounds may enhance its interaction with biological targets, potentially leading to improved efficacy in various applications.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-4-13(14(18)17-15-16-7-8-20-15)19-12-6-5-10(2)11(3)9-12/h5-9,13H,4H2,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMFFJNMJISJAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=CS1)OC2=CC(=C(C=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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